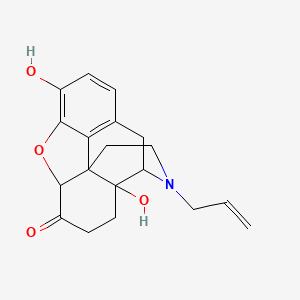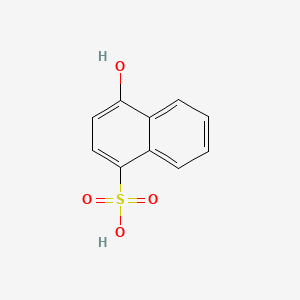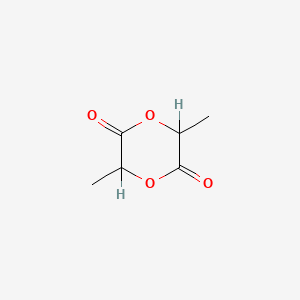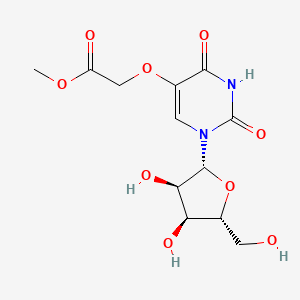
Methyluridine-5-oxyacetic acid
Descripción general
Descripción
Methyluridine-5-oxyacetic acid is a modified ribonucleoside . It is also known as 2’-O-methyluridine 5-oxyacetic acid methyl ester .
Synthesis Analysis
The synthesis of Methyluridine-5-oxyacetic acid involves small molecules synthesis, biosynthesis, purification, and characterization . It is also related to the methylaminomethyl modification of uridine or 2-thiouridine at the wobble position of tRNAs specific for glutamate, lysine, and arginine .Molecular Structure Analysis
The molecular structure of Methyluridine-5-oxyacetic acid is determined by X-ray crystal structures . It is found that its ability to form hydrogen bonds differs from that of uridine, which plays a minor role in Escherichia coli tRNAs and plays a role in protein biosynthesis .Chemical Reactions Analysis
Methyluridine-5-oxyacetic acid is involved in various chemical reactions. For instance, it is involved in the methylation of the uracil base (5-methyluridine, m5U) which has not been discovered in mRNA of eukaryotes . It is also involved in the biosynthesis of 5-methoxyuridine (mo 5 U) and 5-oxyacetyluridine (cmo 5 U), which are ubiquitous modifications of the wobble position of bacterial tRNA .Aplicaciones Científicas De Investigación
Biosynthesis and Role in Transfer RNA
Methyluridine-5-oxyacetic acid (cmo5U) and its related derivative, 5-methoxyuridine (mo5U), have been identified as important modifications in the transfer RNA (tRNA) of various bacterial species. Research indicates that these modifications originate from a common precursor, 5-hydroxyuridine, and are involved in the biosynthesis process of tRNA. For instance, in Escherichia coli, cmo5U is a key modified nucleoside in tRNA, derived through a pathway involving methylation steps and possibly linked to the biosynthesis of aromatic amino acids. The absence of cmo5U in certain bacterial mutants correlates with a requirement for aromatic amino acids for growth, highlighting its importance in bacterial physiology (Murao et al., 1978); (Björk, 1980).
Enzymatic Studies and Modification Mechanisms
Enzymatic studies have been conducted to understand the specific roles of enzymes in the modification of tRNA. Methyltransferases, such as 5-methyluridine methyltransferase and uridine 5-oxyacetic acid methylester methyltransferase, have been studied in Escherichia coli to comprehend their roles in tRNA modification processes. These studies contribute to a broader understanding of tRNA modification and its impact on protein synthesis and other cellular functions (Greenberg & Dudock, 1979).
Metabolism and Decomposition Studies
Research has also delved into the metabolic pathways and decomposition of compounds related to methyluridine. For example, studies on the metabolic fate of 5-methylbarbituric acid, a related compound, help in understanding the broader metabolic pathways that involve methyluridine derivatives. Such studies are crucial in elucidating the biological roles and the metabolic fates of these nucleosides in various organisms (Doumas & Biggs, 1962).
Interaction with Human Serum Albumin
Investigations into the interactions between methyluridine derivatives and human serum albumin (HSA) have been conducted. These studies, which utilize fluorescence spectroscopy and molecular modeling techniques, aim to understand how these nucleosides interact with HSA, providing insights into their potential physiological roles and distribution in the human body (Cui et al., 2010).
Propiedades
IUPAC Name |
methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRYXYRWFAPPBJ-PNHWDRBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216722 | |
| Record name | Methyluridine-5-oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyluridine-5-oxyacetic acid | |
CAS RN |
66536-81-0 | |
| Record name | Methyl [(1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidinyl)oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66536-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyluridine-5-oxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066536810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyluridine-5-oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



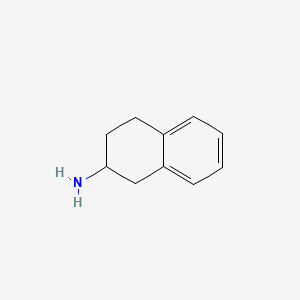

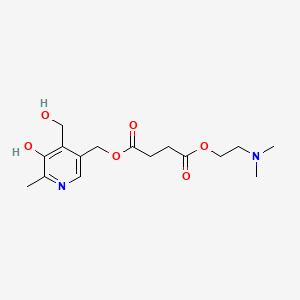
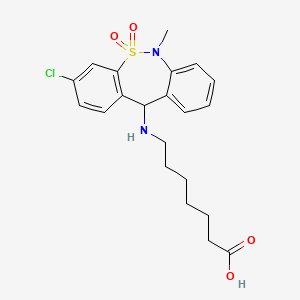
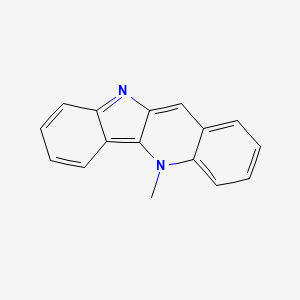
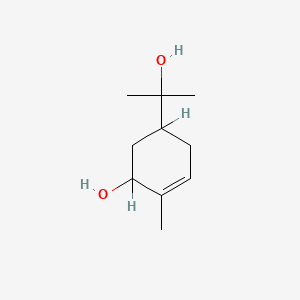

![3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid](/img/structure/B1217416.png)

